Bacteriocin mesentericin Y105
Description
Contextualization of Bacteriocins in Microbial Ecology and Antimicrobial Strategies
Bacteriocins are a diverse group of ribosomally synthesized peptides or proteins produced by bacteria that exhibit antimicrobial activity, typically against species closely related to the producer. nih.govnih.gov In the complex and competitive microbial world, these molecules serve as a crucial defense system, allowing the producing bacteria to thrive in their ecological niche. frontiersin.orgmdpi.com The production of bacteriocins is a widespread phenomenon observed in the vast majority of bacterial species. nih.gov
These antimicrobial peptides are distinct from traditional antibiotics in that they are protein-based and often have a narrower spectrum of activity. nih.gov Lactic acid bacteria (LAB), a group of Gram-positive bacteria commonly found in fermented foods and the gastrointestinal tract, are prolific producers of bacteriocins. nih.govmdpi.com This has led to significant interest in their potential application as natural food preservatives and as alternatives to conventional antibiotics, especially in the face of rising antimicrobial resistance. nih.govfrontiersin.org
Historical Overview of Mesentericin Y105 Discovery and Initial Characterization
Mesentericin Y105 was first identified and isolated from a strain of Leuconostoc mesenteroides subspecies mesenteroides (Y105) found in goat's milk. microbiologyresearch.orgnih.gov This discovery was prompted by the observation that this bacterial strain inhibited the growth of Listeria monocytogenes, a significant foodborne pathogen. microbiologyresearch.orgnih.gov The inhibitory substance was confirmed to be a proteinaceous molecule, consistent with the characteristics of a bacteriocin (B1578144). microbiologyresearch.orgnih.gov
Initial characterization revealed that mesentericin Y105 has a narrow inhibitory spectrum, primarily targeting the genus Listeria. microbiologyresearch.orgnih.gov Its mode of action was determined to be bactericidal, meaning it actively kills the target bacteria. microbiologyresearch.orgnih.gov Early studies using SDS-PAGE analysis estimated its molecular mass to be between 2.5 and 3.0 kDa. microbiologyresearch.orgnih.gov Further analysis through microsequencing of the purified bacteriocin and its fragments established that mesentericin Y105 is a polypeptide composed of 36 amino acids. microbiologyresearch.orgnih.gov Its primary structure was found to be very similar to another bacteriocin, leucocin A-UAL 187. microbiologyresearch.orgnih.gov
The purification of mesentericin Y105 was achieved through a three-step process involving affinity chromatography, ultrafiltration, and reverse-phase high-performance liquid chromatography (HPLC). microbiologyresearch.orgnih.govresearchgate.net Genetic studies later identified the structural gene for mesentericin Y105, designated mesY, located on a 35 kb plasmid within Leuconostoc mesenteroides Y105. nih.govmicrobiologyresearch.org This gene encodes a precursor protein with a 24-amino acid N-terminal extension. nih.govmicrobiologyresearch.org
Classification of Mesentericin Y105 within Bacteriocin Families (e.g., Class IIa)
Bacteriocins are categorized into different classes based on their structure, molecular weight, and mode of action. frontiersin.org Mesentericin Y105 is classified as a Class IIa bacteriocin. asm.orgoup.com This class, also known as pediocin-like bacteriocins, consists of small, heat-stable, non-lanthionine-containing peptides. frontiersin.orgoup.comnih.gov
Key characteristics of Class IIa bacteriocins include:
Anti-Listeria Activity: They are particularly known for their strong inhibitory action against Listeria monocytogenes. asm.orgoup.com
Conserved N-terminal Motif: They share a conserved amino acid sequence motif, YGNGV, in their N-terminal region. oup.com
Gene Cluster Organization: The genes responsible for their production are typically organized in operons. nih.govmicrobiologyresearch.org In the case of mesentericin Y105, the mesY gene is part of a cluster that includes genes for transport (mesD and mesE) and immunity (mesI). microbiologyresearch.orgasm.orgresearchgate.net
Secretion Mechanism: Most Class IIa bacteriocins are secreted via a dedicated ABC transporter system. asm.orgnih.gov
The classification of mesentericin Y105 as a Class IIa bacteriocin is further supported by its genetic makeup, which includes a typical Gly-Gly processing site in its precursor peptide. nih.govmicrobiologyresearch.org
Significance and Research Gaps in Mesentericin Y105 Investigation
The significance of mesentericin Y105 lies primarily in its potent anti-Listeria activity, which makes it a promising candidate for use as a natural food biopreservative. nih.govnih.gov Its production by Leuconostoc mesenteroides, a bacterium generally recognized as safe (GRAS), further enhances its potential for food applications. researchgate.netresearchgate.net
Despite the considerable research conducted on mesentericin Y105, several research gaps remain. While its primary structure and genetics are well-characterized, further investigation is needed to fully elucidate its three-dimensional structure and the precise molecular mechanisms of its bactericidal action. scielo.brpsu.edu Understanding the basis of its high specificity for Listeria species at a molecular level is another area for future research. psu.eduplos.org Additionally, exploring the potential for synergistic effects when combined with other bacteriocins or antimicrobial agents could open up new avenues for its application. scielo.br The role and function of some genes within the mesentericin Y105 gene cluster, such as mesC, also remain to be fully determined. microbiologyresearch.orgresearchgate.net
Detailed Research Findings on Mesentericin Y105
| Attribute | Finding | Citation |
| Producing Organism | Leuconostoc mesenteroides ssp. mesenteroides Y105 | microbiologyresearch.orgnih.gov |
| Source of Isolation | Goat's milk | microbiologyresearch.orgnih.gov |
| Primary Target | Listeria monocytogenes and other Listeria species | microbiologyresearch.orgnih.govnih.gov |
| Mode of Action | Bactericidal | microbiologyresearch.orgnih.gov |
| Molecular Mass | Approximately 2.5–3.0 kDa | microbiologyresearch.orgnih.gov |
| Amino Acid Composition | 36 amino acid polypeptide | microbiologyresearch.orgnih.gov |
| Classification | Class IIa bacteriocin | asm.orgoup.com |
| Genetic Locus | Encoded on a 35 kb plasmid | nih.govmicrobiologyresearch.org |
| Structural Gene | mesY | nih.govmicrobiologyresearch.org |
| Precursor Peptide | Contains a 24 amino acid N-terminal extension with a Gly-Gly cleavage site | nih.govmicrobiologyresearch.org |
| Associated Genes | mesD (transporter), mesE (accessory factor), mesI (immunity) | microbiologyresearch.orgasm.orgresearchgate.net |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGVHCTKSGCSVNWGEAASAGIHRLANGGNGFW |
Origin of Product |
United States |
Microbial Production and Purification Methodologies for Mesentericin Y105
Producer Strain Characterization: Leuconostoc mesenteroides Y105
Mesentericin Y105 is an anti-Listeria bacteriocin (B1578144) produced by the lactic acid bacterium Leuconostoc mesenteroides Y105. microbiologyresearch.orgnih.govnih.gov This specific subspecies, Leuconostoc mesenteroides ssp. mesenteroides, was originally isolated from goat's milk. microbiologyresearch.orgresearchgate.net The bacterium is known for secreting this proteinaceous compound, which exhibits a targeted inhibitory spectrum primarily against the genus Listeria. microbiologyresearch.orgnih.govresearchgate.net
Cultivation Conditions and Medium Optimization for Mesentericin Y105 Production
The production of mesentericin Y105 is intrinsically linked to the growth of its producer strain. The biosynthesis of the bacteriocin is typically observed during the active growth phase of the bacteria and tends to decrease or cease upon entering the stationary phase. mdpi.comresearchgate.net
Cultivation Conditions: L. mesenteroides Y105 is generally cultivated in de Man-Rogosa-Sharpe (MRS) broth, a standard medium for lactic acid bacteria. nih.govnih.gov The optimal temperature for cultivation and bacteriocin production is reported to be 30°C. nih.gov Research on similar strains has indicated that peak bacteriocin activity can be achieved after approximately 16 hours of incubation in MRS broth with an initial pH of 6.0. researchgate.nettubitak.gov.tr
Medium Optimization: Optimizing the culture medium is a critical factor for efficient bacteriocin recovery. For purification purposes, a defined medium is sometimes employed. microbiologyresearch.orgresearchgate.net It has been noted that minimizing the duration and temperature of the sterilization process for the culture medium can reduce the formation of hydrophobic, colored contaminants. scielo.br This adjustment in preparation facilitates more straightforward downstream purification. scielo.br
| Parameter | Condition | Reference |
|---|---|---|
| Producer Strain | Leuconostoc mesenteroides Y105 | microbiologyresearch.orgnih.govresearchgate.net |
| Culture Medium | de Man-Rogosa-Sharpe (MRS) Broth | nih.govnih.gov |
| Cultivation Temperature | 30°C | nih.gov |
| Optimal Initial pH | 6.0 | researchgate.nettubitak.gov.tr |
| Production Phase | Growth-associated | mdpi.comresearchgate.net |
Fermentation Strategies and Scale-Up Considerations
Scaling up mesentericin Y105 production from laboratory to industrial volumes presents challenges, primarily due to the often low yields obtained from the native producing strain. frontiersin.org Effective fermentation and scale-up strategies are therefore focused on increasing yield and simplifying recovery.
Heterologous expression systems, where the genes for mesentericin Y105 are inserted into other host organisms like Escherichia coli or different food-grade lactic acid bacteria, have been explored as a means to boost production levels. frontiersin.orgsci-hub.sepsu.edu However, these systems can introduce their own complexities, such as potential toxicity of the bacteriocin to the new host. psu.edu
For large-scale purification from L. mesenteroides Y105 cultures, the development of robust, cost-effective, and efficient recovery methods is paramount. tubitak.gov.tr A key consideration is the initial concentration step from large volumes of culture supernatant. Methods like adsorption onto diatomite calcium silicate (B1173343) (Micro-Cel) are considered more scalable than traditional laboratory techniques such as ammonium (B1175870) sulfate (B86663) precipitation. tubitak.gov.tr A rapid, three-step purification protocol has been developed that is considered suitable for scale-up, reportedly yielding 120 µg of purified mesentericin Y105 from a 100 ml culture. scielo.brasm.org This yield corresponds to an initial concentration of approximately 2 mg of the bacteriocin per liter of culture medium. scielo.br
Extraction and Downstream Processing Techniques for Mesentericin Y105
The purification of mesentericin Y105 from a culture of L. mesenteroides Y105 involves a sequence of extraction and processing steps designed to isolate the peptide from other components of the culture medium and the bacterial cells.
Cell-Free Supernatant Preparation
The initial step in the extraction process is the separation of the bacterial cells from the culture broth in which the mesentericin Y105 has been secreted. scielo.brasm.org
This is accomplished by centrifuging the culture, typically after it has reached the early stationary phase of growth. microbiologyresearch.orgresearchgate.net A common protocol specifies centrifugation at high speeds, for instance, 12,000 x g for 10 minutes at 4°C. nih.gov The resulting liquid is the cell-free supernatant (CFS), which contains the crude bacteriocin. microbiologyresearch.orgnih.gov Before further processing, the CFS is often treated to ensure stability and inactivate undesirable enzymes; this can involve adjusting the pH to 6.0 and heating the supernatant to 65-70°C for 30 minutes. nih.govpsu.edu
Concentration Methods (e.g., Ultrafiltration, Adsorption)
Following the preparation of the CFS, the bacteriocin is concentrated to reduce the working volume and increase its relative abundance. scielo.br Several methods have been effectively employed:
Adsorption: This technique involves binding the bacteriocin to a solid matrix. Materials used include blue agarose (B213101) and diatomite calcium silicate. microbiologyresearch.orgresearchgate.netasm.org
Ultrafiltration: This method separates molecules based on size. For mesentericin Y105, which has an apparent molecular mass of 2.5–3.0 kDa, an ultrafiltration membrane with a 5 kDa molecular weight cut-off has been successfully used to concentrate the active fractions. microbiologyresearch.orgnih.govresearchgate.net
Ammonium Sulfate Precipitation: This is a conventional protein precipitation method that has also been applied to mesentericin Y105, although it is sometimes substituted with chromatographic steps in more modern protocols. scielo.brpsu.edu
Chromatographic Purification Approaches for Mesentericin Y105
To achieve a high degree of purity, one or more chromatographic steps are essential. The selection of these techniques is based on the physicochemical properties of mesentericin Y105, such as its net positive charge and hydrophobicity. nih.gov
Cation Exchange Chromatography: Exploiting the net positive charge of the peptide, this method uses a negatively charged resin, such as carboxy-methyl-cellulose, to bind mesentericin Y105. nih.govscielo.br The bound bacteriocin is subsequently eluted using a solution with a high salt concentration, for example, 0.5 M Sodium Chloride (NaCl). nih.gov
Affinity Chromatography: An early purification protocol utilized a blue agarose column for the initial capture of the bacteriocin. microbiologyresearch.orgresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is frequently the final purification step, yielding a highly purified product. microbiologyresearch.orgasm.org This technique separates molecules based on their hydrophobicity. C4 or C8 columns are typically used, and the bacteriocin is eluted with a gradient of an organic solvent like acetonitrile (B52724) in water, with trifluoroacetic acid added to the mobile phase. microbiologyresearch.orgresearchgate.netscielo.br
Purity Assessment Methodologies (e.g., SDS-PAGE, Mass Spectrometry)
To verify the purity and determine the molecular weight of the purified mesentericin Y105, several analytical techniques are employed.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used method to assess the purity and estimate the molecular mass of proteins. psu.edu In this technique, the purified bacteriocin sample is treated with SDS, an anionic detergent that denatures the protein and imparts a uniform negative charge. psu.edu The sample is then loaded onto a polyacrylamide gel and subjected to an electric field, causing the proteins to migrate towards the positive electrode. psu.edu The migration rate is inversely proportional to the logarithm of the molecular weight. psu.edu For mesentericin Y105, an apparent relative molecular mass of 2.5–3.0 kDa has been observed using SDS-PAGE. microbiologyresearch.orgnih.gov
Mass Spectrometry (MS) provides a highly accurate determination of the molecular weight of the purified bacteriocin. asm.org Techniques such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are commonly used. tubitak.gov.trresearchgate.net These methods can confirm the identity of the purified peptide by comparing its measured mass with the theoretical mass calculated from its amino acid sequence. nih.gov Mass spectrometry has been instrumental in identifying mesentericin Y105 and distinguishing it from other bacteriocins. nih.govnih.gov For instance, the molecular weight of mesentericin Y105 has been determined to be 3868.3 Da. tpcj.org
| Technique | Information Provided | Key Findings for Mesentericin Y105 | Reference |
| SDS-PAGE | Purity assessment and molecular weight estimation. | Apparent molecular mass of 2.5–3.0 kDa. | microbiologyresearch.orgnih.gov |
| Mass Spectrometry | Precise molecular weight determination and identification. | Molecular weight confirmed to be around 3870 Da. | tpcj.orgtubitak.gov.trresearchgate.net |
Yield Optimization in Purification Processes
One key strategy for improving yield is to minimize the number of purification steps, as each step can lead to product loss. nih.gov A three-step purification protocol, replacing ammonium sulfate precipitation with cation exchange chromatography followed by solid-phase extraction and RP-HPLC, has been developed and shown to significantly increase the yield to 60%. nih.govscielo.br This method can yield approximately 120 µg of purified mesentericin Y105 from 100 ml of culture supernatant. nih.govasm.org
The composition of the culture medium and the sterilization conditions also play a role. nih.gov Reducing the temperature and time of sterilization can minimize the formation of hydrophobic, colored contaminants that may interfere with purification. scielo.br Furthermore, the choice of purification method can impact the yield, with some bacteriocins being recovered at lower efficiencies due to high hydrophobicity and adsorption to chromatographic columns. nih.govd-nb.info For instance, while mesentericin Y105 can be recovered with a 60% yield, other bacteriocins like divercin V41 and pediocin PA-1 have lower recovery efficiencies of 10% and 25%, respectively, likely due to saturation of the cation exchange column. nih.gov
Heterologous expression systems have also been explored to enhance the production of mesentericin Y105. psu.edunih.gov Expressing the bacteriocin in different host organisms can lead to higher initial concentrations, which can, in turn, improve the final purified yield. nih.gov
Molecular Mechanism of Action of Mesentericin Y105
Interaction with Bacterial Cell Membranes
The primary mode of action for mesentericin Y105 involves the permeabilization of the target cell's cytoplasmic membrane. This process disrupts essential cellular functions by compromising the integrity of the membrane barrier.
Mesentericin Y105 induces the formation of pores in the energy-transducing membranes of susceptible bacteria nih.gov. This pore formation is a critical step in its bactericidal activity. The bacteriocin (B1578144), which is unstructured in aqueous solutions, undergoes a conformational change upon interacting with the membrane, adopting a more structured form. Specifically, it folds into an N-terminal antiparallel β-sheet followed by an α-helix core.ac.uknih.gov. This structure is crucial for its insertion into the phospholipid bilayer.
Studies using tryptophan fluorescence spectroscopy have shown that the C-terminal region of mesentericin Y105 penetrates the lipid membrane asm.org. The interaction is favored by the presence of negatively charged phospholipids (B1166683), such as phosphatidylglycerol, within the membrane nih.gov. Once inserted, the bacteriocin molecules likely oligomerize to form pores, leading to increased membrane permeability asm.org. This membrane permeabilization has been observed in studies on Listeria monocytogenes nih.gov.
| Aspect of Interaction | Key Findings | Supporting Evidence |
|---|---|---|
| Conformational Change | Adopts a structured form (β-sheet and α-helix) upon membrane interaction core.ac.uknih.gov. | Circular dichroism and infrared spectroscopy studies nih.govnih.gov. |
| Membrane Insertion | The C-terminal region penetrates the lipid bilayer asm.org. | Tryptophan fluorescence spectroscopy asm.org. |
| Pore Formation | Induces pores in the cytoplasmic membrane, leading to permeabilization nih.govasm.org. | Observed leakage of intracellular components from target cells nih.gov. |
A direct consequence of pore formation by mesentericin Y105 is the dissipation of the target cell's membrane potential nih.gov. The pores act as channels that allow the unregulated flow of ions across the membrane, disrupting the established electrochemical gradient. This leads to a collapse of the proton motive force (PMF), which is essential for vital cellular processes such as ATP synthesis, nutrient transport, and motility. The active maintenance of PMF is crucial for bacterial survival, and its disruption is a key element in the bactericidal mechanism of mesentericin Y105 cityu.edu.hknih.govcityu.edu.hk. The bacteriocin has also been shown to uncouple mitochondrial respiration, further highlighting its effect on energy-transducing membranes asm.org.
The permeabilization of the cell membrane by mesentericin Y105 results in the leakage of small intracellular molecules. This includes the efflux of pre-accumulated amino acids, such as leucine (B10760876) and glutamic acid, from the cytoplasm nih.gov. The loss of these essential metabolites and the disruption of ion homeostasis contribute significantly to the cessation of cellular functions and eventual cell death.
Role of Specific Receptors in Mesentericin Y105 Activity
While mesentericin Y105 can interact directly with lipid bilayers, its high efficacy against specific bacteria is mediated by the presence of a receptor on the target cell surface. This receptor-mediated interaction significantly enhances the bacteriocin's activity.
The primary receptor for mesentericin Y105 and other class IIa bacteriocins is the mannose phosphotransferase system (Man-PTS) nih.govasm.orgnih.gov. Specifically, the membrane-spanning components of the mannose permease, designated as EIItMan, are crucial for the bacteriocin's activity asm.orgmicrobiologyresearch.org. The Man-PTS is a major transporter for glucose and mannose in many bacteria nih.gov.
The EIItMan complex is typically composed of subunits encoded by the mpt operon microbiologyresearch.org. Studies have shown that an extracellular loop of the IIC component of the Man-PTS is responsible for the specific recognition and targeting by class IIa bacteriocins nih.gov. Inactivation of the genes encoding for EIItMan confers resistance to mesentericin Y105 in susceptible strains like Listeria monocytogenes and Enterococcus faecalis, demonstrating the essential role of this receptor microbiologyresearch.orgmicrobiologyresearch.org.
| Component | Function in Bacteriocin Activity | Experimental Evidence |
|---|---|---|
| Mannose Phosphotransferase System (Man-PTS) | Acts as the primary receptor for mesentericin Y105 nih.govasm.orgnih.gov. | Mutants lacking Man-PTS components show resistance microbiologyresearch.orgmicrobiologyresearch.org. |
| EIItMan (Permease) | Specific membrane-spanning components that bind the bacteriocin asm.orgmicrobiologyresearch.org. | Gene knockout studies confirm its essential role microbiologyresearch.orgmicrobiologyresearch.org. |
| IIC Subunit | Contains an extracellular loop critical for bacteriocin recognition nih.gov. | Studies with chimeric and mutated Man-PTS proteins nih.gov. |
The susceptibility of bacteria to mesentericin Y105 is also intricately linked to the alternative sigma factor σ54 (RpoN) asm.org. The σ54 factor is a component of the RNA polymerase that directs the transcription of specific genes, often involved in nitrogen metabolism, stress responses, and cell envelope synthesis.
Genetic studies have revealed that the expression of the Man-PTS operon (mpt) is dependent on σ54 nih.gov. A transposon-induced mutation in the rpoN gene, which encodes σ54, was found to confer resistance to mesentericin Y105 in Listeria monocytogenes asm.orgnih.gov. This resistance is due to the lack of expression of the Man-PTS receptor on the cell surface nih.gov. The transcription of the mpt operon is controlled by σ54 in conjunction with a specific activator protein, ManR microbiologyresearch.orgnih.gov. Therefore, the σ54 regulatory pathway plays a critical role in controlling the sensitivity of target bacteria to mesentericin Y105 by modulating the expression of its cellular receptor microbiologyresearch.orgnih.gov.
Intracellular Consequences of Mesentericin Y105 Action (e.g., ATP Depletion, Inhibition of Macromolecular Synthesis)
The bactericidal action of mesentericin Y105 extends beyond simple membrane disruption, leading to significant intracellular consequences for susceptible bacteria, primarily centered around energy depletion. A key effect is the dissipation of the plasma membrane potential of target cells, such as Listeria monocytogenes nih.gov. This disruption of the proton motive force directly inhibits vital cellular processes that are dependent on it, including the transport of amino acids like leucine and glutamic acid nih.gov.
Furthermore, mesentericin Y105 induces the efflux of pre-accumulated amino acids from the cytoplasm, further depleting the cell of essential building blocks for macromolecular synthesis nih.gov. The bacteriocin's impact on energy metabolism is profound. It has been shown to uncouple mitochondrial respiration by increasing state 4 respiration and decreasing state 3 respiration nih.govasm.org. This uncoupling effect is compounded by the direct inhibition of key enzymes involved in energy production, namely ATP synthase and the adenine (B156593) nucleotide translocase of the organelle nih.gov. The culmination of these actions is a severe depletion of intracellular ATP, effectively shutting down cellular energy-dependent activities and leading to cell death.
Structure-Function Relationships and Active Motifs of Mesentericin Y105
Mesentericin Y105 is a 37-amino-acid, heat-stable, class IIa bacteriocin produced by Leuconostoc mesenteroides nih.gov. Its structure is intrinsically linked to its anti-listeria function. Like other class IIa bacteriocins, its activity is not dependent on extensive post-translational modifications, apart from the formation of a single disulfide bond asm.orgnih.govnih.gov. The peptide's structure can be broadly divided into two distinct domains: a highly conserved N-terminal region and a more variable C-terminal region, both of which are crucial for its bactericidal activity asm.orgnih.gov. The interaction with the target cell membrane is a critical step that is governed by specific structural motifs and conformational flexibility nih.gov.
Sequence analysis of mesentericin Y105 and related class IIa bacteriocins reveals a distinct structural organization. The N-terminal region is characterized by a highly conserved hydrophilic sequence, which includes the consensus motif YGNGV asm.orgnih.gov. This region also contains two cysteine residues that form an essential disulfide bridge asm.org. This N-terminal domain is primarily involved in electrostatic interactions, guiding the initial binding of the bacteriocin to the target cell membrane and influencing its specificity nih.gov.
In contrast, the C-terminal region is more hydrophobic and displays greater sequence variability among different class IIa bacteriocins asm.org. This variability in the C-terminal half is largely responsible for determining the specific target cell range of the bacteriocin asm.org. While the N-terminus anchors the peptide to the membrane, the C-terminal domain is responsible for penetrating the lipid bilayer, a crucial step in pore formation asm.org.
Table 1: Structural Regions of Mesentericin Y105
| Structural Region | Key Characteristics | Primary Function |
|---|---|---|
| N-terminal | Highly conserved, hydrophilic, contains YGNGV motif, disulfide bridge. | Initial binding to target cell membrane, specificity. |
| C-terminal | More variable, hydrophobic/amphiphilic. | Membrane insertion, pore formation, target cell specificity. |
The bactericidal potency of mesentericin Y105 is highly dependent on its specific amino acid sequence and the integrity of its single disulfide bond. The disulfide bridge, located in the conserved N-terminal region, is a shared feature among class IIa bacteriocins and is critical for stabilizing the peptide's structure asm.orgnih.gov.
Table 2: Impact of Amino Acid Substitutions on Mesentericin Y105 Activity
| Original Residue | Substitution | Relative Bactericidal Activity | Reference |
|---|---|---|---|
| Trp18 | Phe | Reduced | nih.gov |
Mesentericin Y105 does not possess a rigid structure in aqueous solutions; it is largely unordered nih.gov. However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational change, adopting a more defined tertiary structure asm.orgnih.gov. This induced folding is critical for its function.
In low-polarity environments, mesentericin Y105 is known to fold into a structure containing an amphipathic α-helix in its C-terminal region (spanning approximately residues 17 to 31) and a three-stranded anti-parallel β-sheet in its N-terminal part nih.govnih.gov. Tryptophan fluorescence studies have confirmed that upon interaction with lipid vesicles, the peptide, particularly its C-terminal region containing the tryptophan residues, inserts itself into the membrane asm.orgnih.govnih.gov. Fluorescence experiments indicate that in the lipid-bound state, W18 becomes strongly dehydrated and likely embeds within the acyl chains of the membrane, while W37 is positioned more towards the lipid-water interface nih.gov. This insertion process, driven by the initial electrostatic attraction of the N-terminus followed by the hydrophobic interaction of the C-terminus, is the fundamental mechanism leading to membrane permeabilization and cell death asm.orgnih.gov.
Antimicrobial Spectrum and Target Microorganisms of Mesentericin Y105
Efficacy Against Gram-Positive Bacteria
Mesentericin Y105 exhibits antagonistic activity against a select range of Gram-positive bacteria nih.gov. Its spectrum of activity is notably narrow, focusing predominantly on the genus Listeria researchgate.netmicrobiologyresearch.orgnih.gov. This specificity makes it a subject of interest for applications where targeted antimicrobial action is desirable.
The primary and most studied target of mesentericin Y105 is Listeria monocytogenes, a significant foodborne pathogen researchgate.netmicrobiologyresearch.orgnih.gov. The bacteriocin (B1578144) displays a bactericidal mode of action against this bacterium microbiologyresearch.org. The susceptibility of Listeria to mesentericin Y105 can be strain-dependent. The minimum inhibitory concentration (MIC) of mesentericin Y105 has been shown to differ for various indicator strains. For instance, the MIC for Listeria ivanovii Li4(pVS2) was determined to be 1.6 nM, while for Listeria ivanovii BUG496, it was found to be 34 nM, highlighting the variability in susceptibility among different strains asm.org.
| Indicator Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Listeria ivanovii Li4(pVS2) | 1.6 nM |
| Listeria ivanovii BUG496 | 34 nM |
The sensitivity of Listeria monocytogenes to mesentericin Y105 is linked to a σ⁵⁴-dependent PTS permease of the mannose family, which acts as a receptor for the bacteriocin asm.org.
Beyond its potent anti-Listeria effects, mesentericin Y105 also shows antagonistic activity against Enterococcus faecalis nih.govresearchgate.netnih.govoipub.com. Research has indicated that the sensitivity of E. faecalis to mesentericin Y105 can be influenced by the available carbohydrates in the environment. For example, the presence of glucose or mannose has been shown to significantly increase the susceptibility of E. faecalis to this bacteriocin when compared to environments containing cellobiose (B7769950) or fructose (B13574) nih.gov. While the activity against E. faecalis is documented, specific MIC values are not as extensively reported as they are for Listeria.
Mesentericin Y105 is characterized by a narrow inhibitory spectrum researchgate.netmicrobiologyresearch.orgnih.gov. This specificity is advantageous in contexts such as food fermentation, where the elimination of specific pathogens is desired without harming the beneficial lactic acid bacteria (LAB) responsible for the fermentation process. It has been noted that bacteriocins with such narrow spectra are desirable as food fermentation controllers because they can inhibit certain spoilage and pathogenic bacteria like Listeria monocytogenes while preserving the necessary LAB nih.gov. Some studies have reported that mesentericin Y105 does not inhibit even closely related lactic acid bacteria researchgate.net.
Activity Against Gram-Negative Bacteria
The available scientific literature does not report significant intrinsic activity of mesentericin Y105 against Gram-negative bacteria. The outer membrane of Gram-negative bacteria typically provides a formidable barrier against many antimicrobial peptides, including class IIa bacteriocins. There is no substantial evidence to suggest that mesentericin Y105 has a mechanism to bypass this outer membrane to exert an inhibitory effect. Its activity is consistently described as being directed towards specific Gram-positive bacteria nih.gov.
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
Currently, there is a lack of specific research findings detailing the synergistic or antagonistic interactions of mesentericin Y105 with other antimicrobial agents such as antibiotics or other bacteriocins. While the combined use of bacteriocins and other antimicrobials is an area of active research for combating antimicrobial resistance, specific studies focusing on mesentericin Y105 in such combinations are not widely available in the reviewed literature mdpi.comfrontiersin.orgnih.govmdpi.comscience.govfrontiersin.org.
Genetic Determinants and Biosynthesis of Mesentericin Y105
Location and Organization of the Mesentericin Y105 Gene Cluster
The genetic determinants for mesentericin Y105 production are located on a 35 kb plasmid within the producing bacterium, Leuconostoc mesenteroides Y105 nih.govmicrobiologyresearch.org. An 8 kb fragment of this plasmid has been cloned and found to contain the essential genes for the bacteriocin's biosynthesis and secretion nih.govmicrobiologyresearch.org. These genes are organized into two putative operons that are transcribed in divergent directions nih.govmicrobiologyresearch.org.
The first operon is primarily responsible for encoding the bacteriocin (B1578144) precursor and the immunity protein, while the second operon contains the genes necessary for the secretion of the bacteriocin oup.com. This organizational structure is a common feature among class IIa bacteriocins researchgate.net.
| Gene/Operon | Function |
| Operon 1 | Encodes the bacteriocin precursor and immunity protein. |
| mesY | Structural gene for the pre-mesentericin Y105 peptide. |
| mesI | Provides immunity to the producer strain. |
| Operon 2 | Encodes the transport machinery for mesentericin Y105. |
| mesC | Putative gene with an as-yet-unknown function. |
| mesD | Encodes the ATP-binding cassette (ABC) transporter. |
| mesE | Encodes the accessory protein for the ABC transporter. |
The structural gene for mesentericin Y105 is designated as mesY nih.govmicrobiologyresearch.org. This gene encodes a precursor peptide, which is an inactive form of the bacteriocin that requires post-translational modifications to become active. The pre-mesentericin Y105 peptide consists of the mature bacteriocin sequence and an N-terminal leader peptide of 24 amino acids nih.govmicrobiologyresearch.org. A characteristic feature of this leader peptide is the presence of a Gly-Gly motif located just upstream of the cleavage site nih.govmicrobiologyresearch.org. This "double-glycine" leader is typical for class II bacteriocins that are processed and secreted by a dedicated ABC transporter system nih.govmicrobiologyresearch.org.
The maturation of mesentericin Y105 involves the proteolytic cleavage of the N-terminal leader peptide from the precursor peptide. This critical step is coupled with the secretion process and is carried out by the dedicated transport system. The ABC transporter, MesD, possesses a proteolytic domain at its N-terminus which is responsible for recognizing and cleaving the leader peptide at the Gly-Gly processing site nih.gov. This ensures that only the mature, active bacteriocin is released from the cell.
The secretion of mesentericin Y105 from the producer cell is a specialized process that does not rely on the general sec-dependent secretion pathway nih.govmicrobiologyresearch.org. Instead, it is mediated by a dedicated ATP-binding cassette (ABC) transporter system encoded by the genes mesD and mesE nih.govmicrobiologyresearch.orgnih.gov.
mesD : This gene encodes the core ABC transporter protein, which is an integral membrane protein. MesD is responsible for both the proteolytic cleavage of the pre-mesentericin Y105 and the ATP-dependent translocation of the mature bacteriocin across the cell membrane nih.gov.
mesE : This gene encodes an accessory protein that is essential for the function of the transport system nih.govmicrobiologyresearch.orgnih.gov. MesE is believed to assist in the proper assembly and function of the MesD transporter, ensuring efficient secretion of mesentericin Y105 nih.gov.
The MesDE secretion machinery has been shown to be capable of transporting not only mesentericin Y105 but also another bacteriocin, mesentericin B105, produced by the same strain nih.gov.
To prevent self-intoxication by the bacteriocin it produces, Leuconostoc mesenteroides Y105 possesses a specific immunity mechanism. This protection is conferred by the mesI gene, which is located in the same operon as the structural gene mesY nih.govnih.gov. The mesI gene encodes a small, membrane-associated immunity protein that specifically recognizes and neutralizes the activity of mesentericin Y105, thus protecting the producer cell from its antimicrobial action researchgate.net. The co-transcription of the structural and immunity genes ensures that the cell produces the protective protein whenever the bacteriocin is synthesized nih.gov.
The mesentericin Y105 gene cluster contains a putative gene, mesC, located within the transport operon, whose function has not yet been determined nih.govmicrobiologyresearch.orgresearchgate.net. While many bacteriocin gene clusters include dedicated regulatory genes, such as those for two-component regulatory systems that control bacteriocin production in response to cell density (quorum sensing), no such genes have been explicitly identified within the characterized 8 kb fragment of the mesentericin Y105 gene cluster nih.govnih.gov. The regulation of mesentericin Y105 production appears to be controlled by mechanisms that are not encoded within this immediate gene cluster.
Transcriptional Regulation of Mesentericin Y105 Production
The genes responsible for mesentericin Y105 production are organized into two divergently transcribed putative operons: one containing mesY and mesI, and the other containing mesC, mesD, and mesE nih.govmicrobiologyresearch.orgnih.gov. This arrangement suggests a coordinated regulation of bacteriocin synthesis, immunity, and secretion. However, the specific mechanisms governing the transcriptional regulation of these operons are not yet fully understood. Unlike many other bacteriocins whose production is regulated by a three-component system involving an inducing peptide, a histidine kinase, and a response regulator, the mesentericin Y105 gene cluster does not appear to contain such regulatory elements nih.gov. This suggests that the expression of mesentericin Y105 may be constitutive or regulated by other cellular factors that have not been identified.
Influence of Environmental Factors and Growth Conditions
The production of bacteriocins by lactic acid bacteria is known to be influenced by various environmental and growth parameters. While extensive specific data for mesentericin Y105 is limited, studies on closely related bacteriocins and producing organisms provide insights into the conditions that may favor its synthesis. Generally, bacteriocin production is often maximal during the late logarithmic and early stationary phases of bacterial growth.
Research on Leuconostoc mesenteroides subsp. mesenteroides FR52, which produces mesentericin 52A (identical to mesentericin Y105) and mesentericin 52B, has shown that temperature and pH significantly impact bacteriocin production. The production of these bacteriocins was found to be stimulated by slower growth rates. The optimal temperature for the production of mesentericin 52A was determined to be 20°C, while the optimal pH was 5.5. These conditions did not necessarily coincide with the optimal conditions for bacterial growth, which were found to be a pH of 6.0-6.5 and a temperature of 30°C. This suggests that by manipulating culture conditions, the production of one bacteriocin can be favored over another.
The composition of the growth medium, particularly the carbon and nitrogen sources, can also play a crucial role in bacteriocin production. While specific studies detailing the optimal carbon and nitrogen sources for mesentericin Y105 are not available, it is generally observed in lactic acid bacteria that the type and concentration of these nutrients can significantly affect both cell growth and bacteriocin yield mdpi.comtrjfas.orgmdpi.comnih.govmdpi.com. For instance, the presence of certain surfactants like Tween 80 has been shown to enhance the production of other mesenterocins, possibly by affecting cell membrane permeability and facilitating bacteriocin release.
| Environmental Factor | Condition | Effect on Bacteriocin Production | Reference |
|---|---|---|---|
| Temperature | Optimal at 20°C for mesentericin 52A (identical to Y105) | Stimulated by slower growth rates | |
| pH | Optimal at 5.5 for mesentericin 52A (identical to Y105) | Production favored at a pH slightly lower than optimal for growth | |
| Growth Phase | Generally maximal during late logarithmic and early stationary phases | Correlates with cell density |
Role of Quorum Sensing in Gene Expression (if applicable)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression in response to population density. In many lactic acid bacteria, the production of bacteriocins is regulated by a quorum-sensing system, often involving an autoinducer peptide. This system ensures that bacteriocin production is initiated only when the bacterial population reaches a certain density, maximizing its effectiveness against competing microorganisms.
However, based on the currently available scientific literature, there is no direct evidence or specific research demonstrating the role of a quorum-sensing mechanism in the regulation of mesentericin Y105 gene expression in Leuconostoc mesenteroides Y105. While quorum sensing is a common regulatory strategy for bacteriocin production in other lactic acid bacteria, its applicability to mesentericin Y105 has not been established.
Comparative Genomics of Mesentericin Y105 Gene Clusters in Different Strains
The genetic determinants for mesentericin Y105 are not exclusive to the Y105 strain of Leuconostoc mesenteroides. Comparative genomic analyses have revealed the presence of highly similar, and in some cases identical, mesentericin Y105–B105 gene clusters in other Leuconostoc mesenteroides strains, such as the 406 and 213M0 strains isolated from Mongolian traditional fermented milk. In these strains, the gene clusters are also located on plasmids. The removal of these plasmids results in the complete loss of antibacterial activity, confirming their role in bacteriocin production nih.gov.
A comparison of the mesentericin operons from L. mesenteroides Y105 and another producing strain, FR52, revealed that the primary differences were localized within the mesD and mesE genes, which are responsible for the dedicated transport system. Despite significant sequence differences in these transport genes, the secretion machinery from both strains was found to be capable of transporting and processing both mesentericin Y105 and mesentericin B105, indicating a degree of cross-functionality.
The gene cluster for mesentericin Y105 shares organizational similarities with that of another Class IIa bacteriocin, leucocin A, produced by Leuconostoc gelidum UAL187. Both clusters contain genes for the bacteriocin precursor, an immunity protein, an ABC transporter, and an accessory secretion protein. The primary structure of mature mesentericin Y105 is also very similar to that of leucocin A, differing by only two amino acids nih.govresearchgate.net. This high degree of similarity in both the protein sequence and the genetic organization suggests a close evolutionary relationship between these two bacteriocins.
| Strain | Location of Gene Cluster | Associated Bacteriocins | Key Genomic Features | Reference |
|---|---|---|---|---|
| Leuconostoc mesenteroides Y105 | 35 kb plasmid (pHY30) | Mesentericin Y105, Mesentericin B105 | Contains mesY, mesC, mesD, mesE, and mesI genes. | nih.govnih.gov |
| Leuconostoc mesenteroides FR52 | Plasmid (pFR38) | Mesentericin Y105 (Mesentericin 52A), Mesentericin B105 (Mesentericin 52B) | Sequence differences primarily in mesD and mesE compared to Y105. | |
| Leuconostoc mesenteroides 406 | Plasmid | Mesentericin Y105, Mesentericin B105 | Almost identical mesentericin Y105–B105 gene cluster to other producing strains. | nih.gov |
| Leuconostoc mesenteroides 213M0 | Plasmid | Mesentericin Y105, Mesentericin B105, Mesentericin M | Harbors a nearly identical mesentericin Y105–B105 gene cluster. | nih.gov |
Mechanisms of Bacterial Resistance to Mesentericin Y105
Alterations in Target Cell Membrane Composition and Structure
The primary target of mesentericin Y105 is the bacterial cell membrane, where it forms pores, leading to the dissipation of the proton motive force and ultimately cell death. Consequently, modifications to the composition and structure of the cell membrane can confer resistance.
Research on Leuconostoc and Weissella strains has revealed a correlation between membrane fatty acid composition and resistance to mesentericin 52A (identical to mesentericin Y105). In resistant strains, notable differences in the proportions of major fatty acids have been observed. For instance, the membrane of the insensitive strain Leuconostoc citreum CIP 103405 contains a significantly higher percentage of C19cy (cyclopropane fatty acid) and a lower percentage of C18:1 compared to susceptible strains. These alterations in the fatty acid profile can affect membrane fluidity and the ability of mesentericin Y105 to insert into the lipid bilayer and form pores. A clear link has been established between the physico-chemical properties of the membrane, the extent of bacteriocin (B1578144) penetration, and the resistance characteristics of the target strains nih.gov.
While mesentericin Y105 demonstrates a strong affinity for negatively charged phospholipids (B1166683) like phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), changes in the distribution or charge of these phospholipids in the membrane of resistant strains could also play a role in reducing bacteriocin binding and activity mdpi.com.
Table 1: Major Membrane Fatty Acid Composition of Selected Bacterial Strains with Varying Susceptibility to Mesentericin 52A (Y105)
| Strain | Susceptibility | C14:0 (%) | C16:0 (%) | C18:1 (Δ9 & Δ7) (%) | C19cy (%) |
|---|---|---|---|---|---|
| Leuconostoc mesenteroides LMA 7 | Susceptible | 16.8 | 22.4 | 19.5 | 37.3 |
| Leuconostoc pseudomesenteroides CIP 103316T | Susceptible | 12.3 | 21.6 | 26.8 | 35.0 |
| Weissella paramesenteroides DSM 20288T | Susceptible | 10.1 | 16.9 | 22.1 | 46.5 |
| Leuconostoc citreum CIP 103405 | Insensitive | 11.4 | 22.2 | 7.8 | 45.5 |
Data adapted from Revol-Junelles et al., 2004.
Mutations in Receptor-Associated Genes (e.g., mpt operon, rpoN)
A primary and well-documented mechanism of high-level resistance to mesentericin Y105 and other class IIa bacteriocins involves mutations in genes responsible for the bacteriocin's receptor on the target cell surface. The mannose phosphotransferase system (Man-PTS) has been identified as the specific receptor for these bacteriocins.
Mutations within the mpt operon, which encodes the components of the Man-PTS, are a direct cause of resistance. This operon typically includes the genes mptA, mptC, and mptD, encoding the different subunits of the permease. Interruption of any of these genes in Listeria monocytogenes leads to resistance to mesentericin Y105 oup.comasm.org. Specifically, an in-frame deletion in a domain of mptD has been shown to result in resistance, suggesting this part of the protein may be directly involved in the interaction with mesentericin Y105 oup.comasm.org.
The expression of the mpt operon is regulated by the alternative sigma factor σ54, which is encoded by the rpoN gene. Transposon-induced mutagenesis studies have demonstrated that inactivation of the rpoN gene in L. monocytogenes results in resistance to mesentericin Y105 mdpi.comnih.govasm.orgasm.org. Complementation of these mutants with a wild-type rpoN gene restores sensitivity, confirming the crucial role of this sigma factor in regulating the expression of the bacteriocin's target nih.govasm.org. Another regulatory protein, ManR, also plays a role in controlling the expression of the mpt operon, and mutations in the manR gene can similarly lead to resistance mdpi.com.
**Table 2: Key Genes Involved in Mesentericin Y105 Resistance in *Listeria monocytogenes***
| Gene/Operon | Function | Effect of Mutation/Inactivation |
|---|---|---|
rpoN (σ54) |
Encodes the alternative sigma factor σ54, which directs the expression of the mpt operon. |
Resistance to mesentericin Y105 due to lack of mpt operon expression. |
mpt operon (mptA, mptC, mptD) |
Encodes the subunits of the mannose phosphotransferase system (Man-PTS), the receptor for mesentericin Y105. | High-level resistance to mesentericin Y105 and other class IIa bacteriocins. |
manR |
Encodes a regulatory protein involved in the control of mpt operon expression. |
Resistance to class IIa bacteriocins. |
Efflux Pump Systems Conferring Resistance (if identified)
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial compounds, out of the bacterial cell. This mechanism is a common cause of multidrug resistance. While efflux pumps, particularly ATP-binding cassette (ABC) transporters, are known to be involved in resistance to some bacteriocins, a direct link to mesentericin Y105 resistance has not been definitively established in published research.
However, some studies on other bacteriocins suggest that this could be a potential, though currently unconfirmed, mechanism of resistance to mesentericin Y105. For instance, cross-resistance between different classes of enterocins has been shown to be mediated by an ABC transporter system nih.gov. Given that mesentericin Y105 is secreted by its producer strain via a dedicated ABC transporter, it is plausible that similar systems in target bacteria could be adapted to efflux the bacteriocin, thereby conferring resistance. Further research is needed to investigate the role of efflux pumps in resistance to mesentericin Y105.
Enzymatic Inactivation or Degradation of Mesentericin Y105
Another potential mechanism of bacterial resistance to antimicrobials is the production of enzymes that can degrade or inactivate the compound. For some bacteriocins, such as nisin, resistant bacteria have been shown to produce a nisin-degrading enzyme called nisinase.
Currently, there is no direct scientific evidence to suggest that bacterial resistance to mesentericin Y105 is due to enzymatic inactivation or degradation. The proteinaceous nature of mesentericin Y105 makes it theoretically susceptible to proteolytic enzymes. However, studies on mesentericin Y105-resistant mutants have primarily identified alterations in the cell membrane and receptor-associated genes as the mechanisms of resistance. The absence of reports on enzymatic degradation suggests that this is not a common or primary mechanism of resistance to mesentericin Y105.
Cross-Resistance Patterns with Other Bacteriocins and Antimicrobials
Bacteria that develop resistance to one bacteriocin may also exhibit resistance to other, structurally related bacteriocins. This phenomenon, known as cross-resistance, is a significant consideration in the application of these antimicrobial peptides.
High-level resistance to one class IIa bacteriocin often confers cross-resistance to other bacteriocins within the same class asm.org. This is because many class IIa bacteriocins, including mesentericin Y105, pediocin PA-1, and sakacin P, share the same receptor, the Man-PTS. Therefore, a mutation in the mpt operon or its regulatory genes that confers resistance to mesentericin Y105 would likely also result in resistance to other pediocin-like bacteriocins asm.org. Sakacin G is noted to have an inhibition spectrum that is intermediate between pediocin-like and mesentericin-like bacteriocins, suggesting some overlap in their mechanisms of action and potential for cross-resistance tamucc.edu.
Conversely, cross-resistance between bacteriocins of different classes, such as the class IIa bacteriocins and the class I lantibiotic nisin, is less common due to their different modes of action and cellular targets asm.org.
Adaptive Resistance Mechanisms and Evolutionary Aspects
Bacteria can develop adaptive resistance to antimicrobials, which involves temporary changes in gene expression in response to environmental stimuli, such as exposure to a bacteriocin. This can allow a subpopulation of bacteria to survive initial treatment and potentially develop more stable, genetically encoded resistance over time. The use of sublethal concentrations of bacteriocins can promote the selection of resistant strains mdpi.com.
The development of resistance to bacteriocins often comes with a fitness cost to the bacterium. For example, pediocin-resistant mutants of L. monocytogenes have been shown to have reduced maximum specific growth rates compared to their wild-type counterparts nih.govasm.orgnih.gov. This fitness cost is a critical factor in the evolution of resistance. In the absence of the selective pressure of the bacteriocin, resistant mutants may be outcompeted by the more fit, susceptible wild-type population. Studies on class IIa bacteriocin-resistant L. monocytogenes have shown that the resistant phenotype is unlikely to become stable in natural populations due to these fitness costs oup.com.
The frequency of spontaneous resistance development can vary between bacterial strains and can be influenced by environmental conditions nih.govasm.org. For pediocin resistance in L. monocytogenes, the frequency is generally around 10-6, and this is not significantly affected by environmental stressors like low temperature, reduced pH, or the presence of salt nih.govasm.org. This suggests that the evolutionary path to resistance for class IIa bacteriocins is primarily driven by mutations in the specific receptor system, and the persistence of these resistant mutants in a population is influenced by the associated fitness costs.
Biotechnological Applications and Engineering of Mesentericin Y105
Mesentericin Y105 in Food Biopreservation
The primary application of mesentericin Y105 lies in its potential as a natural food preservative, owing to its targeted action against foodborne pathogens, especially Listeria monocytogenes. nih.govresearchgate.net This section explores its efficacy in model food systems and its application in fermented foods.
Inhibition of Foodborne Pathogens in Model Systems (e.g., Listeria in food matrices)
Mesentericin Y105 exhibits a narrow inhibitory spectrum, primarily targeting the genus Listeria. nih.govresearchgate.net Its bactericidal mode of action makes it an effective agent against Listeria monocytogenes, a significant concern in the food industry. nih.govresearchgate.net The producing organism, Leuconostoc mesenteroides, has been isolated from food environments such as goat's milk, highlighting its natural presence in food ecosystems. nih.govresearchgate.net
The application of mesentericin Y105 as a bioprotective agent has been investigated in various food matrices. For instance, species from the genus Leuconostoc, known producers of mesentericin Y105, are utilized in the production of fermented meat products to inhibit the growth of undesirable microflora. cabidigitallibrary.org The anti-listerial effect of pediocin-like bacteriocins, a class to which mesentericin Y105 belongs, is well-documented in the context of fermented sausages. cabidigitallibrary.org
Table 1: Efficacy of Mesentericin Y105 Producing Bacteria in Food Models
| Food Matrix | Target Pathogen | Producing Strain | Observed Effect | Reference |
| Fermented Sausages | Spoilage Bacteria & Pathogens | Leuconostoc spp. | Inhibition of undesirable microflora | cabidigitallibrary.org |
| Goat's Milk | Listeria monocytogenes | Leuconostoc mesenteroides Y105 | Isolation of producing strain with anti-listerial activity | nih.govresearchgate.net |
| Minced Beef Meat | Listeria monocytogenes | N/A (Plantaricin UG1 used as an example of a class IIa bacteriocin) | Concentration-dependent inhibition of pathogen growth | researchgate.net |
Application in Fermented Food Systems
Leuconostoc species, including producers of mesentericin Y105, are integral to many traditional fermented foods. nih.gov They are often used as starter cultures in the dairy industry for the production of cheese and other fermented milk products. mdpi.comfoodandnutritionjournal.org The production of bacteriocins like mesentericin Y105 by these starter cultures can contribute to the safety and shelf-life of the final product by controlling the growth of pathogenic and spoilage bacteria. nih.govfoodandnutritionjournal.org
Leuconostoc mesenteroides strains isolated from Mongolian traditional fermented milk, airag, have been shown to produce mesentericin Y105. nih.govresearchgate.net These strains and their bacteriocins are considered promising for use as food biopreservatives and fermentation controllers, particularly to mitigate Listeria contamination. nih.gov The presence of the mesentericin Y105 gene cluster has been identified on plasmids within these strains, confirming their genetic potential for bacteriocin (B1578144) production. nih.gov
Molecular Engineering and Mutagenesis for Enhanced Activity and Stability
To improve the antimicrobial properties of mesentericin Y105 and overcome potential limitations, researchers have employed molecular engineering and mutagenesis techniques. These approaches aim to enhance its potency, broaden its activity spectrum, and increase its stability.
Site-Directed Mutagenesis to Improve Potency or Spectrum
Site-directed mutagenesis has been a valuable tool for understanding the structure-function relationships of mesentericin Y105 and for creating derivatives with improved characteristics. nih.govnih.gov By substituting specific amino acid residues, researchers have been able to modulate the bactericidal activity of the peptide. nih.gov
A collection of mesentericin Y105 derivatives has been generated through techniques such as PCR random mutagenesis. nih.govnih.gov These studies have revealed that modifications at various positions in the amino acid sequence can impact the peptide's α-helical content and, consequently, its antimicrobial efficacy. nih.gov For example, mutational analysis has provided insights into the role of specific amino acids in the interaction of mesentericin Y105 with cell membranes. nih.gov
Furthermore, site-directed mutagenesis of the leader peptide of pre-mesentericin Y105 has demonstrated the critical role of conserved hydrophobic amino acids and the C-terminal GG doublet in the efficient secretion and maturation of the bacteriocin. researchgate.net
Table 2: Impact of Site-Directed Mutagenesis on Mesentericin Y105 Leader Peptide Activity
| Mutation Type | Effect on Secreted Activity | Reference |
| Alterations in conserved hydrophobic amino acids | Reduced or residual activity (<50%) | researchgate.net |
| Alterations in the C-terminal GG doublet | Complete loss of activity | researchgate.net |
| Other amino acid alterations | Activity higher than 60% or residual activity | researchgate.net |
Rational Design of Mesentericin Y105 Derivatives
The rational design of mesentericin Y105 derivatives is guided by an understanding of its structure and mode of action. nih.gov Although the three-dimensional structure in a membrane environment is not fully elucidated, studies have shown that it is unstructured in aqueous solutions and adopts a more ordered structure in membrane-mimicking environments. nih.gov
By analyzing the structure-activity relationships of various mutants, researchers can propose models for the interaction of mesentericin Y105 with target cell membranes. nih.govnih.gov This knowledge can then be used to rationally design new variants with desired properties. For instance, understanding the role of specific domains or residues in receptor binding or pore formation could lead to the creation of peptides with enhanced target specificity or greater lytic activity. Studies on other class IIa bacteriocins, such as pediocin PA-1, have shown that mutations in the C-terminal region can significantly enhance antimicrobial activity against Listeria monocytogenes. researchgate.net
Heterologous Expression Systems for Mesentericin Y105 Production
To produce mesentericin Y105 in sufficient quantities for research and potential commercial applications, various heterologous expression systems have been developed. nih.govmicrobiologyresearch.orgfrontiersin.org These systems offer advantages over production from the native strain, including higher yields and simplified purification processes.
The expression of mesentericin Y105 has been successfully achieved in several host organisms, including Escherichia coli, Leuconostoc spp., and Lactococcus spp. nih.govmicrobiologyresearch.org Two main secretion strategies have been explored: the use of its native dedicated transport system (DTS) and the general secretion pathway (sec-dependent). nih.govmicrobiologyresearch.org
In E. coli, the mesentericin Y105 structural gene has been fused to the signal peptide of divergicin A, allowing for its secretion. nih.govfrontiersin.org However, this approach was associated with some periplasmic toxicity. nih.govmicrobiologyresearch.org The precursor form of mesentericin Y105 has also been produced in E. coli and was found to exhibit some anti-listerial activity. nih.govmicrobiologyresearch.org
Expression in lactic acid bacteria, such as Leuconostoc, has shown that utilizing the native dedicated transport system leads to enhanced production of mesentericin Y105 compared to the general secretion pathway. nih.govmicrobiologyresearch.org The mesentericin Y105 secretion machinery has also been used to successfully secrete other class II bacteriocins, such as pediocin PA-1, demonstrating its potential as a versatile tool for bacteriocin production in Leuconostoc. nih.gov Furthermore, the maturation and secretion functions of another class II bacteriocin system, that of lactacin F in Lactobacillus johnsonii, have been shown to be effective for mesentericin Y105 as well. nih.gov
Table 3: Overview of Heterologous Expression Systems for Mesentericin Y105
| Host Organism | Expression/Secretion Strategy | Outcome | Reference |
| Escherichia coli | Fusion to divergicin A signal peptide (sec-pathway) | Production of mesentericin Y105, putative periplasmic toxicity | nih.govmicrobiologyresearch.orgfrontiersin.org |
| Escherichia coli | Production of pre-mesentericin Y105 | Pre-bacteriocin showed antagonistic activity | nih.govmicrobiologyresearch.org |
| Leuconostoc spp. | Dedicated Transport System (DTS) | Enhanced production compared to general secretion pathway | nih.govmicrobiologyresearch.org |
| Lactococcus spp. | Fusion to divergicin A signal peptide | Heterologous expression achieved | nih.govmicrobiologyresearch.org |
| Lactobacillus johnsonii | Lactacin F maturation and secretion system | Efficient for mesentericin Y105 | nih.gov |
Expression in Lactic Acid Bacteria (e.g., Lactobacillus, Lactococcus)
Lactic Acid Bacteria (LAB) are attractive hosts for the production of food-grade bacteriocins like mesentericin Y105 due to their "Generally Recognized As Safe" (GRAS) status. Heterologous expression in different LAB species has been investigated to leverage their favorable characteristics for industrial-scale fermentation.
Research has demonstrated the successful expression of mesentericin Y105 in several LAB, including members of the Lactobacillus and Lactococcus genera. nih.gov One notable study explored the expression of the mesentericin Y105 structural gene (mesY) in Lactobacillus johnsonii NCK64. nih.gov The results suggested that the maturation and secretion machinery dedicated to another class II bacteriocin, lactacin F, was also efficient for mesentericin Y105. nih.gov This finding is significant as it opens up the possibility of creating starter cultures that produce multiple bacteriocins, thereby broadening their antimicrobial spectrum. nih.gov
In Lactococcus species, expression has also been achieved. nih.gov The general secretion (Sec) pathway, common to many bacteria, has been utilized to export mesentericin Y105. This typically involves fusing the mature mesentericin Y105 peptide to a signal peptide that directs it to the Sec machinery for transport across the cell membrane. For instance, the divergicin A signal peptide has been used for this purpose. nih.gov
However, the native producer, Leuconostoc mesenteroides, possesses a dedicated transport system (DTS) specifically for mesentericin Y105, which has been shown to be more efficient for its production compared to the general secretion pathway in Leuconostoc. nih.gov This DTS, encoded by the mesD and mesE genes, is an ATP-binding cassette (ABC) transporter. nih.gov The heterologous expression of mesentericin Y105 in other LAB often involves co-expression of its dedicated transport and immunity genes to ensure efficient secretion and to protect the host cell from the bacteriocin's activity.
Table 1: Heterologous Expression of Mesentericin Y105 in Lactic Acid Bacteria
| Host Organism | Expression/Secretion System | Key Findings | Reference |
|---|---|---|---|
| Lactobacillus johnsonii NCK64 | Utilized the native lactacin F maturation and secretion machinery | Demonstrated the feasibility of using existing secretion systems in other LAB for mesentericin Y105 production. Suggests potential for developing multi-bacteriocin producing strains. | nih.gov |
| Lactococcus subsp. | General Secretion Pathway (using divergicin A signal peptide) | Successful secretion of mesentericin Y105, though potential for lower efficiency compared to dedicated systems. | nih.gov |
| Leuconostoc subsp. | Dedicated Transport System (DTS) vs. General Secretion Pathway | Production of mesentericin Y105 is enhanced when using its native DTS compared to the general secretion pathway. | nih.gov |
Expression in Non-LAB Hosts (e.g., Escherichia coli)
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-characterized genetics, and the availability of numerous expression vectors and tools. nih.gov Consequently, it has been explored for the production of mesentericin Y105.
The expression of mesentericin Y105 in E. coli has been achieved by fusing its structural gene to a signal peptide that directs it to the host's general secretion pathway. nih.govnih.gov The signal peptide from divergicin A has been successfully used for this purpose, enabling the export of mesentericin Y105. nih.gov
The choice of E. coli as a host is primarily for research purposes, such as studying the bacteriocin's structure-function relationships, and for potentially producing large quantities for non-food applications. For food applications, expression in GRAS organisms like LAB is preferred.
Optimization of Heterologous Production and Secretion
Optimizing the yield of heterologously expressed mesentericin Y105 is crucial for its commercial viability. Research has focused on several strategies, from the choice of secretion pathway to the genetic modification of the bacteriocin's precursor.
A key finding is that in Leuconostoc, the production of mesentericin Y105 is significantly enhanced when its dedicated transport system (DTS) is used, as opposed to the general secretion pathway. nih.gov This highlights the importance of co-expressing the specific ABC transporter and accessory proteins when engineering a heterologous host for optimal secretion. The MesDE secretion machinery has been shown to be capable of transporting and processing both pre-mesentericin Y105 and the co-produced mesentericin B105. nih.gov
Further optimization has been achieved by studying the role of the leader peptide in the secretion process. The leader peptide of pre-mesentericin Y105 contains conserved amino acid residues that are critical for its recognition by the transport machinery and for the cleavage that releases the mature, active bacteriocin. Site-specific mutagenesis studies have revealed that modifications to the hydrophobic conserved amino acids and the C-terminal double-glycine motif of the leader peptide can significantly impact the efficiency of secretion and maturation.
Table 2: Impact of Leader Peptide Mutations on Mesentericin Y105 Secretion
| Mutation in Leader Peptide | Effect on Secretion | Implication for Optimization |
|---|---|---|
| Alterations in hydrophobic residues | Can lead to reduced secretion efficiency. | Maintaining the hydrophobicity of specific regions in the leader peptide is crucial for optimal interaction with the secretion apparatus. |
| Modifications of the double-glycine motif | Critical for proper cleavage and maturation by the ABC transporter's protease domain. Mutations can severely inhibit or abolish secretion. | The double-glycine motif is a highly conserved and essential element for the production of active mesentericin Y105. |
These findings underscore that a deep understanding of the native production and secretion mechanisms is vital for the rational design of optimized heterologous production systems.
Ecological and Evolutionary Aspects of Mesentericin Y105
Natural Occurrence and Distribution of Leuconostoc mesenteroides Y105 Strains
Leuconostoc mesenteroides, the bacterial species that includes the Y105 strain, is a lactic acid bacterium ubiquitously found in various natural environments. It is particularly prevalent on the surfaces of a wide array of fruits and vegetables. wikipedia.orgdoe.gov This epiphytic nature often leads to its involvement in the natural fermentation of plant materials, such as in the production of sauerkraut and pickles. wikipedia.orgusda.gov Strains of L. mesenteroides are also commonly isolated from dairy products, where they can act as starter or non-starter cultures contributing to flavor and aroma development. wikipedia.orgresearchgate.net
The specific strain Leuconostoc mesenteroides Y105 was originally isolated from goat's milk, where its ability to inhibit the growth of the foodborne pathogen Listeria monocytogenes was first identified. researchgate.netmicrobiologyresearch.orgnih.gov Other strains of L. mesenteroides capable of producing bacteriocins identical or highly similar to mesentericin Y105 have been found in diverse food matrices, including fermented milk and carrots. nih.govnih.gov The distribution of these strains highlights their adaptation to nutrient-rich environments where microbial competition is a significant factor.
Table 1: Documented Isolation Sources of Mesentericin Y105-Producing or Related Leuconostoc Strains
| Strain | Source | Reference |
| Leuconostoc mesenteroides Y105 | Goat's Milk | researchgate.netmicrobiologyresearch.org |
| Leuconostoc mesenteroides 406 | Mongolian Fermented Milk (Airag) | nih.gov |
| Leuconostoc mesenteroides 213M0 | Mongolian Fermented Milk (Airag) | nih.gov |
| Leuconostoc mesenteroides FR52 | Not specified, food isolate | oup.commdpi.com |
| Leuconostoc mesenteroides C2 & C7 | Carrots | nih.gov |
Role of Mesentericin Y105 in Microbial Competition and Niche Establishment
Mesentericin Y105 plays a crucial role in the ecological success of the producing strain by acting as a potent antimicrobial agent against specific competitors. This bacteriocin (B1578144) exhibits a narrow inhibitory spectrum, with its primary and most studied target being Listeria monocytogenes, a significant foodborne pathogen. researchgate.netmicrobiologyresearch.orgnih.gov By producing and secreting mesentericin Y105, L. mesenteroides Y105 can effectively suppress the growth of nearby Listeria cells, thereby reducing competition for essential nutrients and space. researchgate.netnih.gov
This targeted antagonism provides a significant competitive advantage, particularly in complex microbial communities found in food environments like dairy products and fermented vegetables. The ability to inhibit Listeria allows the producer strain to establish and maintain its niche. The production of bacteriocins like mesentericin Y105 is a key strategy for lactic acid bacteria to dominate the microbial population in fermentation processes. nih.gov The bactericidal mode of action of mesentericin Y105, which involves permeabilizing the target cell membrane, ensures the elimination of sensitive competitors. microbiologyresearch.orgnih.gov
Horizontal Gene Transfer of Mesentericin Y105 Gene Clusters
The genetic determinants for the production of mesentericin Y105 are located on a 35 kb plasmid within Leuconostoc mesenteroides Y105. nih.govmicrobiologyresearch.org Plasmids are mobile genetic elements that can be transferred between bacteria through a process known as horizontal gene transfer (HGT). biorxiv.orgyoutube.com This mobility is a key factor in the dissemination of advantageous traits, such as bacteriocin production, throughout bacterial populations.
The primary mechanism for plasmid transfer between Gram-positive bacteria is conjugation, a process involving direct cell-to-cell contact and the formation of a cytoplasmic bridge for the transfer of genetic material. youtube.com The presence of the mesentericin Y105 gene cluster on a plasmid strongly suggests that this trait can be acquired by other, previously non-bacteriocinogenic strains. nih.govbiorxiv.org This horizontal transfer allows for the rapid evolution and adaptation of bacterial communities, enabling recipient strains to gain a competitive edge in their respective ecological niches. biorxiv.org The transfer of these weapon genes can reshape the dynamics of microbial warfare, allowing the genetic trait to persist and spread even if the original host strain is outcompeted. biorxiv.org
Evolutionary Divergence and Relatedness to Other Class IIa Bacteriocins (e.g., Leucocin A)
Mesentericin Y105 is classified as a class IIa bacteriocin, a group of small, heat-stable, anti-Listeria peptides characterized by a conserved N-terminal sequence motif, YGNGV. oup.comoup.com This class of bacteriocins is known for its potent activity against Listeria.
Mesentericin Y105 shares a very close evolutionary relationship with leucocin A, a bacteriocin produced by Leuconostoc gelidum UAL 187. researchgate.netmicrobiologyresearch.orgnih.gov The primary structures of these two peptides are remarkably similar. Mesentericin Y105 is a 36-amino acid polypeptide, while leucocin A-UAL 187 contains an additional residue at its C-terminus. researchgate.netmicrobiologyresearch.org Within their overlapping sequence, there are only two amino acid differences. researchgate.netmicrobiologyresearch.orgnih.gov
Table 2: Comparison of Mesentericin Y105 and Leucocin A-UAL 187
| Feature | Mesentericin Y105 | Leucocin A-UAL 187 | Reference |
| Producing Organism | Leuconostoc mesenteroides | Leuconostoc gelidum | researchgate.netnih.gov |
| Number of Amino Acids | 36 | 37 | researchgate.netmicrobiologyresearch.org |
| Amino Acid Differences | N/A | Two differences in the overlapping sequence | researchgate.netmicrobiologyresearch.org |
| Mode of Action | Bactericidal | Primarily bacteriostatic | microbiologyresearch.orgnih.gov |
| Genetic Locus | Plasmid-encoded gene cluster (mesY) | Plasmid-encoded gene cluster (lcaA) | nih.govresearchgate.net |
Despite this high degree of sequence homology, a significant functional divergence exists; mesentericin Y105 exhibits a bactericidal (killing) mode of action, whereas leucocin A is generally considered bacteriostatic (inhibitory). researchgate.netmicrobiologyresearch.orgnih.gov This functional difference, stemming from subtle changes in the amino acid sequence, highlights the evolutionary fine-tuning of these antimicrobial peptides.
The gene clusters responsible for the production of mesentericin Y105 and leucocin A also show a similar organizational pattern. researchgate.net They typically include the bacteriocin structural gene (mesY for mesentericin Y105, lcaA for leucocin A), an immunity gene that protects the producer cell, and genes encoding an ATP-binding cassette (ABC) transporter system responsible for secretion. nih.govresearchgate.net This conserved genetic architecture across different class IIa bacteriocins points to a common evolutionary origin and subsequent divergence to adapt to specific ecological pressures.
Advanced Research Methodologies and Future Directions for Mesentericin Y105 Studies
Application of Advanced Spectroscopic Techniques for Membrane Interaction Analysis
The bactericidal efficacy of mesentericin Y105 is fundamentally tied to its interaction with the cellular membranes of susceptible bacteria. Advanced spectroscopic methods are crucial for elucidating the molecular intricacies of this interaction.
Circular Dichroism (CD) spectroscopy has proven essential for analyzing the secondary structure of mesentericin Y105 in various environments. Research indicates that while mesentericin Y105 is predominantly unstructured in aqueous solutions, it transitions to a more organized, alpha-helical conformation when it interacts with membrane-mimicking environments like lysophosphatidylcholine (B164491) micelles. nih.govnih.gov This structural alteration is vital for its insertion into the membrane and subsequent antimicrobial action.
Fluorescence spectroscopy , especially through the observation of the intrinsic fluorescence of tryptophan residues, offers insights into the peptide's depth of insertion and its orientation within the lipid bilayer. nih.govnih.gov For mesentericin Y105, which has tryptophan residues at positions 18 and 37, this method has shed light on how these segments of the peptide embed themselves into the membrane. nih.govnih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a potent tool for examining the structural modifications in both the peptide and the lipid molecules during their interaction. nih.govasm.orgresearchgate.net This technique can yield data on the secondary structure of the bacteriocin (B1578144) as well as the conformational order and dynamics of the lipid acyl chains within the membrane. For other bacteriocins, FTIR has been utilized to probe their interactions with model membranes, uncovering details about dehydration and disturbances in the interfacial and hydrophobic zones of the bilayer. nih.govresearchgate.net
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PMIRRAS) represents another sophisticated technique that has been employed to investigate mesentericin Y105. nih.govcore.ac.uk It furnishes detailed data regarding the peptide's structure and orientation at the air/water interface and within phospholipid monolayers. nih.gov PMIRRAS studies have demonstrated that mesentericin Y105 adopts a structure with an N-terminal antiparallel beta-sheet followed by an alpha-helix, both of which are tilted in relation to the membrane normal. nih.gov
Table 1: Spectroscopic Techniques for Mesentericin Y105 Membrane Interaction Analysis
| Spectroscopic Technique | Information Obtained | Key Findings for Mesentericin Y105 and Related Bacteriocins |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure (e.g., alpha-helix, beta-sheet content) | Unstructured in aqueous solution, adopts helical structure in membrane-mimicking environments. nih.govnih.gov |
| Fluorescence Spectroscopy | Peptide insertion depth, local environment of specific residues | Tryptophan residues at positions 18 and 37 embed into the lipid micelle. nih.govnih.gov |
| Fourier Transform Infrared (FTIR) Spectroscopy | Peptide secondary structure, lipid conformational order | Reveals interactions with different regions of the lipid bilayer for other bacteriocins. nih.govresearchgate.net |
| Polarization Modulation Infrared Reflection Absorption Spectroscopy (PMIRRAS) | Peptide structure and orientation at interfaces | Folds into a tilted N-terminal beta-sheet and alpha-helix at the membrane interface. nih.gov |
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics)
The amalgamation of omics technologies offers a comprehensive perspective on the biological systems implicated in the production, activity, and resistance mechanisms associated with mesentericin Y105. nih.govnih.govthebioscan.comsemanticscholar.orgfrontiersin.org
Genomics is fundamental in the identification and characterization of the gene clusters that govern bacteriocin production. nih.gov The structural gene for mesentericin Y105, mesY, has been located on a plasmid within Leuconostoc mesenteroides Y105. nih.gov Genomic studies also uncover genes related to immunity, transport, and the regulation of bacteriocin synthesis. nih.gov The complete genome sequencing of bacteriocin-producing strains aids in comprehending the genetic underpinnings of their antimicrobial properties and their safety for potential uses. ucm.es
Transcriptomics facilitates the examination of gene expression levels under varying conditions, offering clues into the regulation of mesentericin Y105 synthesis. Through transcriptomic analysis, scientists can pinpoint the environmental or cellular cues that activate the expression of the mesY gene and other associated genes in the biosynthetic pathway. This information is invaluable for the optimization of bacteriocin yield.
Proteomics involves the extensive study of proteins, encompassing the identification and quantification of bacteriocins and other proteins synthesized by the producing organism. mdpi.com Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) have been applied for the swift detection and characterization of bacteriocins and for identifying the strains that produce them. nih.govnih.gov A proteomic examination of target organisms can also contribute to understanding the cellular reaction to mesentericin Y105 exposure and to identifying potential mechanisms of resistance.
The synthesis of these omics datasets can culminate in a more thorough understanding of mesentericin Y105, from its genetic makeup to its functional expression and its interactions with other life forms. nih.gov
Computational Modeling and In Silico Prediction of Mesentericin Y105 Interactions
Computational methods are being progressively utilized to expedite bacteriocin research by forecasting their structure, function, and interactions with target membranes. frontiersin.orgfrontiersin.orgperbiol.or.idmdpi.comnih.gov
In silico prediction tools , like BAGEL, are used for genome mining to unearth new bacteriocin gene clusters within bacterial genomes. frontiersin.orgfrontiersin.orgnih.gov These tools can recognize potential bacteriocin structural genes and the accompanying genes involved in their synthesis and immunity. perbiol.or.id This strategy enables a focused search for novel antimicrobial peptides in microorganisms.
Molecular modeling and simulation can be applied to forecast the three-dimensional structure of mesentericin Y105 and its engagement with lipid bilayers. These models can offer significant insights into the particular amino acid residues that are essential for membrane attachment and the formation of pores. This knowledge can then inform site-directed mutagenesis experiments aimed at creating more effective or specific bacteriocin variants. researchgate.net Computational examination of the physicochemical characteristics of mesentericin Y105, such as its hydrophobicity and amphipathicity, can also aid in deciphering its mode of action. nih.gov
Table 2: In Silico Tools in Bacteriocin Research
| Tool/Approach | Application | Relevance to Mesentericin Y105 |
|---|---|---|
| Genome Mining Software (e.g., BAGEL) | Discovery of novel bacteriocin gene clusters. frontiersin.orgfrontiersin.orgnih.gov | Can be used to screen for novel class IIa bacteriocins in other bacteria. |
| Molecular Dynamics Simulations | Modeling the interaction of the peptide with the cell membrane. | Can provide a dynamic view of how mesentericin Y105 inserts into and disrupts the lipid bilayer. |
| Homology Modeling | Predicting the 3D structure based on known structures of related bacteriocins. | Useful for understanding the structure-function relationships of mesentericin Y105. |
Exploration of Novel Delivery Systems for Targeted Applications (excluding human/animal therapeutic applications)
To augment the effectiveness and stability of mesentericin Y105 in diverse applications, especially in food preservation, innovative delivery systems are under investigation. nih.govtandfonline.com
Encapsulation technologies present a viable strategy for safeguarding bacteriocins from environmental elements and for managing their release. oup.com
Liposomes : These are spherical vesicles made of phospholipid bilayers capable of encapsulating both water-soluble and fat-soluble molecules. nih.gov Nano-liposomes have been studied as carriers for bacteriocins to enhance their stability and antimicrobial properties in food matrices. nih.gov
Nanoparticles : Biodegradable polymers like chitosan (B1678972) and polysaccharides are utilized to create nanoparticles for bacteriocin encapsulation. oup.com These nano-encapsulated bacteriocins may exhibit heightened stability and a wider antimicrobial range. oup.com
Nanofibers : Electrospinning is a method for producing nanofibers that can be infused with bacteriocins. nih.gov These bacteriocin-laden nanofibers can be incorporated into active food packaging to ensure a continuous release of the antimicrobial substance. nih.gov
These delivery mechanisms can enhance the performance of mesentericin Y105 as a food biopreservative by preserving its activity and directing it towards spoilage and pathogenic microbes. researchgate.net
Emerging Research Frontiers and Unexplored Potentials of Mesentericin Y105
The domain of bacteriocin research is in a state of constant flux, with new potential uses and research avenues materializing for class IIa bacteriocins such as mesentericin Y105. mdpi.commdpi.comnih.govnih.govbohrium.com
Synergistic applications : The combination of mesentericin Y105 with other antimicrobial agents or preservation methods could result in superior antimicrobial efficacy. This could permit a decrease in the concentration of preservatives needed while attaining more effective control over microbial proliferation.
Biofilm control : A multitude of food spoilage and pathogenic bacteria establish biofilms, which are resilient to standard antimicrobial interventions. The capacity of mesentericin Y105 to prevent biofilm formation or to dismantle pre-existing biofilms is a significant area for subsequent research.
Understanding resistance mechanisms : The emergence of resistance is a perpetual concern with any antimicrobial agent. In-depth research into the molecular processes by which bacteria acquire resistance to mesentericin Y105 is imperative for its sustained effective application.
Expanding the activity spectrum : Although mesentericin Y105 is celebrated for its potent action against Listeria, additional research could investigate its efficacy against other foodborne pathogens and spoilage organisms. Structure-function analyses, informed by computational modeling and site-directed mutagenesis, could pave the way for the creation of mesentericin Y105 variants with an expanded or modified target specificity. nih.govresearchgate.net
The persistent investigation of these research frontiers will undoubtedly realize the complete potential of mesentericin Y105 as a prized antimicrobial agent in a variety of industrial contexts.
Q & A
Q. What are the standard protocols for purifying mesentericin Y105, and how do they ensure high yield and purity?
Mesentericin Y105 is purified using a three-step protocol: (1) affinity chromatography on blue agarose to capture the bacteriocin, (2) ultrafiltration with a 5 kDa membrane to concentrate the sample, and (3) reverse-phase HPLC on a C4 column for final purification. This method achieves >95% purity and recovers ~60% of the original activity, as verified by SDS-PAGE and mass spectrometry . The use of a defined culture medium and early-stationary-phase supernatant optimizes initial bacteriocin concentration.
Q. What structural motifs are critical for mesentericin Y105's bactericidal activity?
The YGNGV motif (residues 9–13) is essential for activity, a common feature in class IIa bacteriocins. Additionally, the N-terminal residues (1–14) form a recognition sequence for membrane interaction, while the C-terminal Trp37 and hydrophobic residues contribute to pore formation. Mutational studies show that truncating the N-terminus (residues 1–3) or removing Trp37 reduces activity by >10,000-fold . Circular dichroism (CD) in micellar environments confirms that α-helical content correlates with potency .
Q. How does mesentericin Y105 disrupt bacterial membrane integrity?
Mesentericin Y105 dissipates the membrane potential of Listeria monocytogenes by forming voltage-dependent pores, as shown via rhodamine 123 (Rh123) fluorescence assays and flow cytometry. It inhibits amino acid transport (e.g., leucine and glutamic acid) and induces efflux of pre-accumulated metabolites, confirming membrane permeabilization. Comparative studies with ionophores (valinomycin, CCCP) validate its depolarization mechanism .
Advanced Research Questions
Q. How can site-directed mutagenesis elucidate structure-function relationships in mesentericin Y105?
PCR random mutagenesis coupled with heterologous expression in Lactobacillus johnsonii generates derivatives with single-residue substitutions (e.g., Trp18/37, Gly24). CD spectroscopy in lysophosphatidylcholine micelles links α-helical content to bactericidal activity. For example, Gly24→Ala reduces helicity by 30% and activity by 50%, highlighting structural flexibility requirements . Intrinsic tryptophan fluorescence further monitors peptide insertion into micelles .
Q. What genetic factors confer resistance to mesentericin Y105 in Listeria monocytogenes?
Resistance is mediated by mutations in the rpoN gene , encoding the σ<sup>54</sup> transcription factor. Transposon mutagenesis identified rpoN mutants with 10-fold higher resistance. Complementation with wild-type rpoN restores susceptibility, suggesting σ<sup>54</sup> regulates expression of a putative receptor or membrane integrity genes . Cross-species studies in Bacillus subtilis confirm σ<sup>54</sup>-dependent operon activation .
Q. How does the mesentericin Y105 gene cluster facilitate secretion and immunity?
The 8 kb mes cluster includes:
- mesY: Structural gene with a Gly-Gly cleavage site for leader peptide removal.
- mesD/mesE: ATP-binding cassette (ABC) transporter and accessory protein for dedicated secretion.
- mesI: Immunity protein protecting the producer strain. Heterologous expression in Lactococcus spp. shows that the general secretory pathway (Sec) achieves lower yields than the native ABC system, emphasizing the role of MesD/MesE in efficient export .
Q. What methodologies compare the efficacy of mesentericin Y105 to other class IIa bacteriocins?
A standardized three-step purification protocol followed by mass spectrometry and microtiter plate assays quantifies specific activity (AU/mg). Mesentericin Y105 shows 2–4× higher anti-Listeria activity than leucocin A but lower thermostability than pediocin PA-1 . Liposome leakage assays and mitochondrial uncoupling studies further differentiate pore-forming efficiency .
Q. How do leader peptide modifications impact mesentericin Y105 maturation and secretion?
Mutating the hydrophobic core or C-terminal GG motif in the leader peptide reduces secretion by >80%. Protease cleavage assays confirm that MesD processes the leader peptide via a GG-recognition mechanism . Substituting GG with GA abolishes maturation, while hydrophobic residue mutations (e.g., Leu→Ala) impair transporter binding .
Methodological Notes
- Membrane potential assays : Use Rh123 (5 μM) with flow cytometry for real-time depolarization kinetics .
- Heterologous expression : Optimize using Leuconostoc spp. with the native mes cluster for higher yields .
- Activity quantification : Define one activity unit (AU) as the reciprocal of the highest dilution causing 50% growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
